molecular formula ClHOV B14718769 Oxovanadium--hydrogen chloride (1/1) CAS No. 13520-87-1

Oxovanadium--hydrogen chloride (1/1)

Cat. No.: B14718769
CAS No.: 13520-87-1
M. Wt: 103.40 g/mol
InChI Key: MGJGTOVYGYYQJJ-UHFFFAOYSA-N
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Description

Oxovanadium–hydrogen chloride (1/1), also termed oxovanadium dihydrochloride (CAS: 10213-09-9), is a vanadium-based inorganic compound.

Properties

CAS No.

13520-87-1

Molecular Formula

ClHOV

Molecular Weight

103.40 g/mol

IUPAC Name

oxovanadium;hydrochloride

InChI

InChI=1S/ClH.O.V/h1H;;

InChI Key

MGJGTOVYGYYQJJ-UHFFFAOYSA-N

Canonical SMILES

O=[V].Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxovanadium–hydrogen chloride (1/1) typically involves the reaction of vanadium(IV) oxide sulfate with hydrochloric acid. The reaction proceeds as follows:

VOSO4+2HClVOCl2+H2SO4\text{VOSO}_4 + 2\text{HCl} \rightarrow \text{VOCl}_2 + \text{H}_2\text{SO}_4 VOSO4​+2HCl→VOCl2​+H2​SO4​

The resulting oxovanadium dichloride can then be purified through recrystallization.

Industrial Production Methods: Industrial production of oxovanadium–hydrogen chloride (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the concentration of reactants, temperature, and reaction time.

Types of Reactions:

    Oxidation: Oxovanadium–hydrogen chloride (1/1) can undergo oxidation to form higher oxidation state vanadium compounds.

    Reduction: It can be reduced to lower oxidation state vanadium compounds.

    Substitution: The chloride ligand can be substituted with other ligands, such as water, amines, or phosphines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.

Major Products:

    Oxidation: Formation of vanadium(V) oxo compounds.

    Reduction: Formation of vanadium(III) or vanadium(II) compounds.

    Substitution: Formation of various vanadium complexes with different ligands.

Scientific Research Applications

Oxovanadium–hydrogen chloride (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.

    Biology: Investigated for its potential as an insulin-mimetic agent, showing promise in the treatment of diabetes.

    Medicine: Studied for its anticancer properties, particularly in inducing apoptosis in cancer cells.

    Industry: Utilized in the production of advanced materials, such as vanadium-based batteries and electronic devices.

Mechanism of Action

The mechanism of action of oxovanadium–hydrogen chloride (1/1) involves its ability to interact with various molecular targets and pathways:

    Catalysis: Acts as a Lewis acid, facilitating the activation of substrates in catalytic cycles.

    Biological Activity: Mimics the action of insulin by activating insulin receptor pathways, leading to glucose uptake in cells.

    Anticancer Activity: Induces apoptosis in cancer cells through the mitochondrial-dependent pathway, involving the activation of caspases and the release of cytochrome c.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct structural or functional analogs of oxovanadium dihydrochloride. However, comparisons can be drawn with other hydrochlorides and metal-containing compounds in terms of composition, analytical methods, and safety protocols.

Table 1: Compositional Comparison

Compound Name CAS Number EC Number Key Components Concentration
Oxovanadium dihydrochloride 10213-09-9 None VO, HCl 100%
Cholic acid 81-25-4 201-337-8 C₂₄H₄₀O₅ Not specified
Oxycodone HCl Related Compound C Not provided Not provided C₁₈H₂₂ClNO₄ Not specified

Key Observations:

Structural Differences: Oxovanadium dihydrochloride is inorganic, whereas compounds like cholic acid (a bile acid) and oxycodone-related hydrochlorides are organic. The latter often feature complex heterocyclic structures (e.g., morphinan derivatives) .

Safety Protocols :

  • Oxovanadium dihydrochloride lacks explicit acute toxicity data in the provided evidence, unlike cholic acid, which mandates specific rinsing procedures .

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